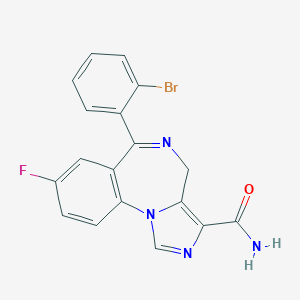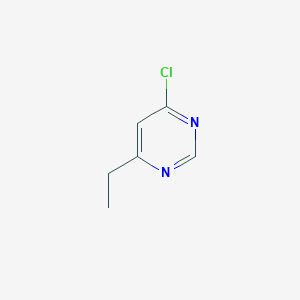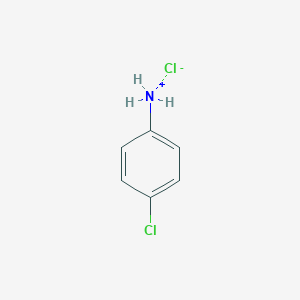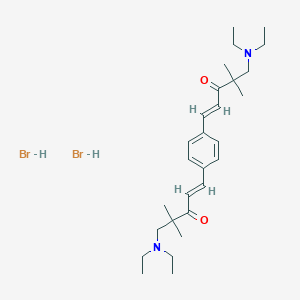
(E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide, also known as DCMU, is a widely used herbicide and algaecide. It is a synthetic compound that is commonly used in scientific research for its ability to inhibit photosynthesis. DCMU is a powerful tool for studying the molecular mechanisms of photosynthesis and has been used extensively in laboratory experiments to investigate the biochemical and physiological effects of photosynthesis inhibition.
Mechanism Of Action
(E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide acts by binding to the QB protein in photosystem II, which is responsible for transferring electrons from the primary electron donor to the electron acceptor. By binding to QB, (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide blocks the transfer of electrons, effectively inhibiting photosynthesis.
Biochemical And Physiological Effects
Inhibition of photosynthesis by (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide can have a range of biochemical and physiological effects on plant and algal cells. These effects can include changes in the levels of photosynthetic pigments, alterations in the activity of enzymes involved in photosynthesis, and changes in the production of reactive oxygen species. In addition, photosynthesis inhibition can lead to changes in cellular metabolism, growth, and development.
Advantages And Limitations For Lab Experiments
One of the main advantages of (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide is its ability to selectively inhibit photosynthesis in plant and algal cells, allowing researchers to study the effects of photosynthesis inhibition on cellular processes. However, one limitation of (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide is that it can have non-specific effects on cellular processes, making it difficult to interpret the results of experiments. In addition, (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide can be toxic to some organisms at high concentrations, limiting its usefulness in certain experiments.
Future Directions
There are many potential directions for future research involving (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide. One area of interest is the development of new herbicides and algaecides based on the structure of (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide. Another area of research is the use of (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide in the development of new photosynthetic technologies, such as artificial photosynthesis. Finally, there is potential for future research on the effects of (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide on cellular processes beyond photosynthesis, such as its effects on cellular signaling pathways.
Synthesis Methods
(E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide is synthesized by the reaction of 3,3-dimethyl-1-butene with diethylamine to form the intermediate 5-(diethylamino)-3,3-dimethyl-1-penten-4-one. This intermediate is then reacted with 1,4-dibromobenzene to form the final product, (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide.
Scientific Research Applications
(E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide is widely used in scientific research as a tool for studying the mechanisms of photosynthesis. It is commonly used to inhibit photosynthesis in plant and algal cells, allowing researchers to study the effects of photosynthesis inhibition on cellular processes. (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide has also been used in studies of the structure and function of photosynthetic membranes, as well as in investigations of the molecular mechanisms of photosynthetic electron transport.
properties
CAS RN |
125563-95-3 |
|---|---|
Product Name |
(E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide |
Molecular Formula |
C28H46Br2N2O2 |
Molecular Weight |
602.5 g/mol |
IUPAC Name |
(E)-5-(diethylamino)-1-[4-[(E)-5-(diethylamino)-4,4-dimethyl-3-oxopent-1-enyl]phenyl]-4,4-dimethylpent-1-en-3-one;dihydrobromide |
InChI |
InChI=1S/C28H44N2O2.2BrH/c1-9-29(10-2)21-27(5,6)25(31)19-17-23-13-15-24(16-14-23)18-20-26(32)28(7,8)22-30(11-3)12-4;;/h13-20H,9-12,21-22H2,1-8H3;2*1H/b19-17+,20-18+;; |
InChI Key |
SFNAZJOEZQFYCY-HLVWOLMTSA-N |
Isomeric SMILES |
CCN(CC(C(=O)/C=C/C1=CC=C(C=C1)/C=C/C(=O)C(CN(CC)CC)(C)C)(C)C)CC.Br.Br |
SMILES |
CCN(CC)CC(C)(C)C(=O)C=CC1=CC=C(C=C1)C=CC(=O)C(C)(C)CN(CC)CC.Br.Br |
Canonical SMILES |
CCN(CC)CC(C)(C)C(=O)C=CC1=CC=C(C=C1)C=CC(=O)C(C)(C)CN(CC)CC.Br.Br |
synonyms |
NC 758 NC-758 NC758 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



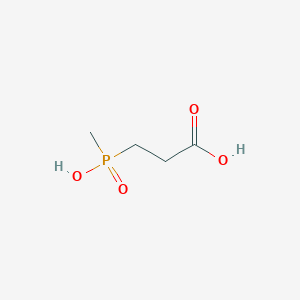
![Benzo[ghi]perylene](/img/structure/B138134.png)

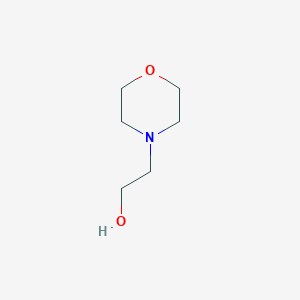
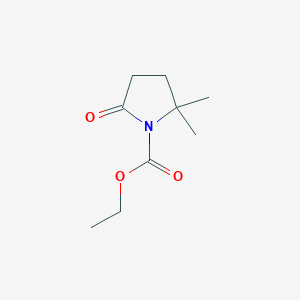
![4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B138142.png)
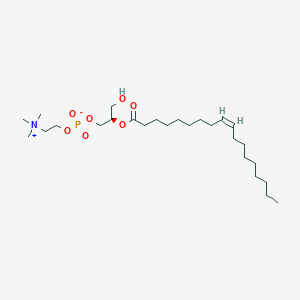
![[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol](/img/structure/B138149.png)
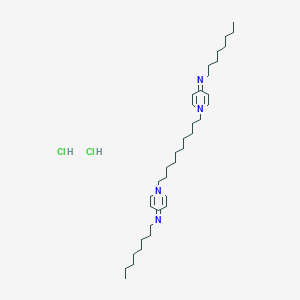
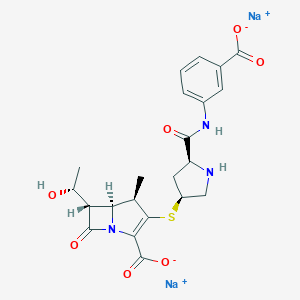
![N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine](/img/structure/B138159.png)
